molecular formula C11H13ClFNO4S2 B2643635 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine CAS No. 1448043-76-2

1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

Cat. No.: B2643635
CAS No.: 1448043-76-2
M. Wt: 341.8
InChI Key: AVGHZILTBFYYOS-UHFFFAOYSA-N
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Description

1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is a synthetically designed chemical scaffold of significant interest in advanced pharmaceutical and chemical research. Its structure incorporates two key functional groups: a phenylsulfonyl moiety and a sulfonyl-containing pyrrolidine. The 3-chloro-4-fluoro substitution pattern on the phenyl ring is a recognized pharmacophore in medicinal chemistry, often employed to optimize a compound's binding affinity and metabolic stability . Simultaneously, the methylsulfonyl group on the pyrrolidine ring can serve as a key interaction point or a polar surrogate to influence the molecule's physicochemical properties. While the specific biological target of this exact compound may not be fully detailed in the public domain, its structural features are highly relevant for probing protein-ligand interactions. Compounds with sulfonamide and sulfone groups are frequently investigated for their ability to fit into hydrophobic protein pockets and form critical hydrogen bonds, making them valuable scaffolds in drug discovery efforts . Researchers can utilize this high-purity compound as a versatile building block or intermediate in the synthesis of more complex molecules, or as a tool compound for investigating novel biological targets, particularly those that recognize sulfonyl-based motifs. This product is intended For Research Use Only (RUO) and is strictly not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)sulfonyl-3-methylsulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO4S2/c1-19(15,16)9-4-5-14(7-9)20(17,18)8-2-3-11(13)10(12)6-8/h2-3,6,9H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGHZILTBFYYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the 3-Chloro-4-fluorophenylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.

    Addition of the Methylsulfonyl Group: This can be accomplished through methylation reactions using methylsulfonyl chloride or similar reagents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Key Observations:

  • Phenyl Ring Substituents: The target compound’s 3-chloro-4-fluorophenyl group contrasts with methoxy (electron-donating) in and methyl (weakly electron-donating) in . In , a related (3-chloro-4-fluorophenyl) group is integrated into a β-lactam framework, suggesting utility in bioactive scaffolds .
  • Sulfonyl Groups :

    • The methylsulfonyl group in the target compound is smaller and less sterically hindered compared to the 2-furylmethyl group in or trifluoromethyl in . This may improve membrane permeability but reduce target specificity.
    • Compounds in with 3,4-dihydroxy or dione groups introduce hydrogen-bonding motifs absent in the target compound, which could influence solubility or receptor interactions.

Physicochemical Properties (Theoretical Comparison)

Property Target Compound 1-[(3-Chloro-4-methoxyphenyl)sulfonyl]-3-[(2-furylmethyl)sulfonyl]pyrrolidine 1-[(4-Methylphenyl)sulfonyl]-2-[4-(trifluoromethyl)]pyrrolidine
Molecular Weight (g/mol) ~347.8 ~439.9 ~353.3
Calculated logP (Lipophilicity) ~2.1 (moderate) ~3.5 (higher due to furylmethyl) ~2.8 (CF₃ increases polarity)
Hydrogen Bond Acceptors 6 (SO₂, F, Cl) 7 (SO₂, OCH₃, furyl O) 5 (SO₂, CF₃)

Implications:

  • The target compound’s moderate logP may balance solubility and permeability better than bulkier analogs .
  • The trifluoromethyl group in introduces polarity but reduces metabolic stability compared to methylsulfonyl .

Biological Activity

The compound 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClF1N1O4S2C_{11}H_{12}ClF_1N_1O_4S_2 with a molecular weight of approximately 322.80 g/mol. The compound features a pyrrolidine ring substituted with sulfonyl groups, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC11H12ClF1N1O4S2C_{11}H_{12}ClF_1N_1O_4S_2
Molecular Weight322.80 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

  • Mechanism of Action : The sulfonamide moiety inhibits the bacterial enzyme dihydropteroate synthase, crucial for folate synthesis, thereby exerting its antimicrobial effects.

Anti-inflammatory Effects

In addition to antimicrobial properties, the compound has shown promising anti-inflammatory activity. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.

  • Case Study : A study evaluating the anti-inflammatory effects of similar sulfonamide compounds reported an IC50 value of 5.40 μM for COX-2 inhibition, suggesting that this compound may exhibit comparable efficacy.

Table 2: Biological Activity Summary

Activity TypeTarget Organism/EnzymeIC50 Value (μM)Reference
AntimicrobialStaphylococcus aureusNot specified
AntimicrobialEscherichia coliNot specified
COX-2 InhibitionCOX-25.40

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary data suggest moderate oral bioavailability and a half-life suitable for once-daily dosing.

Absorption and Distribution

The compound is expected to be well-absorbed following oral administration, with distribution primarily in tissues due to its lipophilic nature.

Metabolism

Metabolic studies indicate that the compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

Excretion

Renal excretion is anticipated to be the primary route of elimination, with metabolites being excreted in urine.

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